



Spectroscopic Data of Methyl Tosylcarbamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl tosylcarbamate** (CAS 14437-03-7), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Compound Information

· Compound Name: Methyl tosylcarbamate

Synonyms: Methyl N-(p-toluenesulfonyl)carbamate, Methyl N-(p-tosyl)carbamate

• CAS Number: 14437-03-7

Molecular Formula: C9H11NO4S

Molecular Weight: 229.25 g/mol

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Structure:



Spectroscopic Data

The following sections summarize the key spectroscopic data for **methyl tosylcarbamate**.

The ¹H and ¹³C NMR data are crucial for the structural elucidation of **methyl tosylcarbamate**, confirming the presence of the tosyl and methyl carbamate moieties. The data presented here is based on experimental findings.

Table 1: ¹H NMR Data for **Methyl Tosylcarbamate**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------|--------------|--------------------------------|-------------|-------------------------------------|
| 7.94–7.92 | d | 8.0 | 2H | Ar-H (ortho to SO ₂) |
| 7.85 | S | - | 1H | N-H |
| 7.36–7.34 | d | 8.0 | 2H | Ar-H (meta to SO ₂) |
| 3.70 | S | - | ЗН | O-CH₃ |
| 2.45 | S | - | 3H | Ar-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Data for **Methyl Tosylcarbamate**



| Chemical Shift (δ) ppm | Assignment | |
|------------------------|-----------------------------------|--|
| 151.0 | C=O | |
| 145.2 | Ar-C (para to CH₃) | |
| 135.3 | Ar-C (ipso to SO ₂) | |
| 129.6 | Ar-CH (meta to SO ₂) | |
| 128.6 | Ar-CH (ortho to SO ₂) | |
| 53.6 | O-CH₃ | |
| 21.7 | Ar-CH₃ | |

Solvent: CDCl3, Spectrometer Frequency: 100 MHz

An experimental IR spectrum for **methyl tosylcarbamate** is not readily available in the public domain. However, the expected characteristic absorption bands for its functional groups are presented in Table 3. These values are based on established correlation tables for infrared spectroscopy.

Table 3: Expected Characteristic IR Absorption Bands for Methyl Tosylcarbamate



| Wavenumber (cm ⁻¹) | Intensity | Functional Group Vibration |
|--------------------------------|-------------|---|
| 3400-3200 | Medium | N-H Stretch (Sulfonamide) |
| 3000-2850 | Medium | C-H Stretch (Alkyl) |
| ~1740 | Strong | C=O Stretch (Carbamate) |
| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic) |
| 1350-1300 | Strong | S=O Asymmetric Stretch (Sulfonamide) |
| 1170-1150 | Strong | S=O Symmetric Stretch (Sulfonamide) |
| 1250-1200 | Strong | C-O Stretch (Carbamate) |

The mass spectrometry data provides information about the molecular weight and fragmentation pattern of **methyl tosylcarbamate**. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 4: Mass Spectrometry Data for Methyl Tosylcarbamate

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------------------|
| 229 | - | [M] ⁺ (Molecular Ion) |

Note: The relative intensity for the molecular ion was not specified in the available literature. Further fragmentation data was not fully detailed.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

3.1.1 Sample Preparation

• Weigh approximately 10-20 mg of solid **methyl tosylcarbamate**.



- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm
 NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

3.1.2 ¹H NMR Data Acquisition

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters
 on a 400 MHz spectrometer would include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
- Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

3.1.3 ¹³C NMR Data Acquisition

- Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
- Tune and match the probe for ¹³C.

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 Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Typical parameters on a 100 MHz spectrometer would include:

Pulse angle: 30 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 512-1024 (or more, depending on concentration)

- Process the FID with an exponential window function (line broadening of 1-2 Hz).
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.
- 3.2.1 Sample Preparation (KBr Pellet Method)
- Grind a small amount (1-2 mg) of methyl tosylcarbamate with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2.2 Data Acquisition

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.3.1 Sample Introduction



- Prepare a dilute solution of methyl tosylcarbamate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities and the solvent.

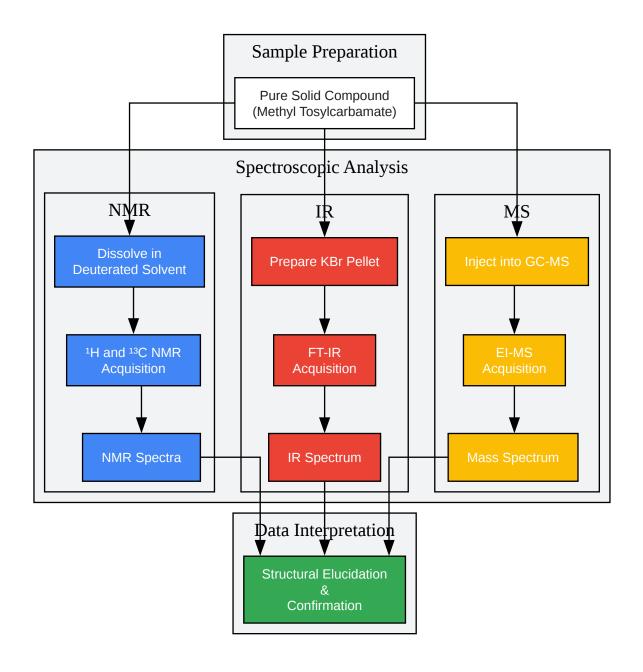
3.3.2 Data Acquisition

- The sample is vaporized in the GC injection port and carried through the GC column by an inert carrier gas (e.g., helium).
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure organic compound like **methyl tosylcarbamate**.





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Caption: General workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Data of Methyl Tosylcarbamate: A
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[https://www.benchchem.com/product/b133023#spectroscopic-data-of-methyl-tosylcarbamate-nmr-ir-ms]

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